molecular formula C17H13BrN4O3S B3563996 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3563996
M. Wt: 433.3 g/mol
InChI Key: BKTFDBBOMZMAIE-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that features a bromine atom, a pyrimidinylsulfamoyl group, and a benzamide moiety

Properties

IUPAC Name

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTFDBBOMZMAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended aromatic systems.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has been investigated for its potential as an antitumor agent . The compound's structural features suggest it may interact with specific biological targets involved in cancer cell proliferation.

Case Study :

  • A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxicity, particularly in breast and colon cancer models, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. The presence of the pyrimidinylsulfamoyl group may enhance its ability to inhibit bacterial growth.

Case Study :

  • In vitro tests conducted by researchers at a leading pharmaceutical university demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with a notable Minimum Inhibitory Concentration (MIC) value comparable to established antibiotics.

Biochemical Research

The compound serves as a valuable reagent in biochemical assays due to its ability to modify proteins and nucleic acids. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for labeling studies.

Applications :

  • Used in the synthesis of fluorescent probes for imaging studies.
  • Employed in the development of enzyme inhibitors that target specific metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, and the pyrimidinylsulfamoyl group provides specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.

Biological Activity

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromine atom, a pyrimidine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H14BrN5O3SC_{18}H_{14}BrN_{5}O_{3}S. Its structure includes:

  • A bromobenzene moiety.
  • A pyrimidin-2-ylsulfamoyl group.
  • A phenyl group attached to the benzamide.

This structural configuration is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may exert its effects through:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering their conformation and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

A study focused on similar compounds highlighted their potential as fibroblast growth factor receptor (FGFR) inhibitors. For instance, derivatives of benzamide have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The inhibition was dose-dependent, with IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Anticancer Studies :
    • Compounds with similar structures were evaluated for their ability to inhibit cancer cell proliferation. For example, one study reported that a derivative inhibited five NSCLC cell lines effectively, arresting the cell cycle at the G2 phase and inducing apoptosis through the inhibition of FGFR signaling pathways .
  • Molecular Docking Studies :
    • Molecular docking experiments indicated that these compounds bind effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction. This binding is critical for their anticancer efficacy .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications to the benzamide structure significantly influence biological activity. For example, the introduction of various substituents on the pyrimidine ring can enhance or diminish anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of NSCLC cell lines
Enzyme InhibitionPotential inhibition of FGFR1
AntimicrobialSuggested activity against bacteria/fungi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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